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molecular formula C12H16FNO2 B8426818 4-t-butyl-2-fluoro-N-methoxycarbonylaniline

4-t-butyl-2-fluoro-N-methoxycarbonylaniline

Cat. No. B8426818
M. Wt: 225.26 g/mol
InChI Key: MOOQCYDMZSTOQV-UHFFFAOYSA-N
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Patent
US07439382B2

Procedure details

2-Fluoro-N-methoxycarbonylaniline (150 g, 0.859 mol) was dissolved in 77.6% sulfuric acid (206 g) to prepare a solution. t-Butyl alcohol (72.9 g, 1.07 mol) was added dropwise to the solution under a nitrogen atmosphere over a period of 30 min while stirring and heating the solution at 70° C. After the completion of the dropwise addition, the reaction solution was vigorously stirred at the same temperature for one hr. t-Butyl alcohol (72.9 g, 1.07 mol) was again added dropwise thereto over a period of 30 min. After the completion of the dropwise addition, the reaction solution was vigorously stirred at the same temperature for one hr. t-Butyl alcohol (72.9 g, 1.07 mol) was again added dropwise thereto over a period of 30 min. After the completion of the dropwise addition, the reaction solution was vigorously stirred at the same temperature for one hr. The reaction solution was cooled to room temperature. n-Hexane (530 mL) was then added to the cooled reaction solution to carry out extraction for separation of the mixture into a sulfuric acid layer and an organic layer. n-Hexane (530 mL) was again added to the sulfuric acid layer to carry out extraction for separation of an organic layer. The organic layers thus obtained were combined, and the combined organic layer was washed with water and saturated brine in that order. The solvent was then removed from the organic layer by distillation to give 307 g of 4-t-butyl-2-fluoro-N-methoxycarbonylaniline as an oily crude product (yield on weight basis 159%, purity as determined by gas chromatography 65.1%, 4-t-butyl form 5-t-butyl form=100:0).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
206 g
Type
solvent
Reaction Step One
Quantity
72.9 g
Type
reactant
Reaction Step Two
Quantity
72.9 g
Type
reactant
Reaction Step Three
Quantity
72.9 g
Type
reactant
Reaction Step Four
Quantity
530 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[NH:4][C:5]([O:7][CH3:8])=[O:6].[C:13](O)([CH3:16])([CH3:15])[CH3:14].CCCCCC>S(=O)(=O)(O)O>[C:13]([C:11]1[CH:10]=[CH:9][C:3]([NH:4][C:5]([O:7][CH3:8])=[O:6])=[C:2]([F:1])[CH:12]=1)([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
FC1=C(NC(=O)OC)C=CC=C1
Name
Quantity
206 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
72.9 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
72.9 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
72.9 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Five
Name
Quantity
530 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction solution was vigorously stirred at the same temperature for one hr
Duration
1 h
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction solution was vigorously stirred at the same temperature for one hr
Duration
1 h
WAIT
Type
WAIT
Details
over a period of 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction solution was vigorously stirred at the same temperature for one hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
for separation of the mixture into a sulfuric acid layer
ADDITION
Type
ADDITION
Details
n-Hexane (530 mL) was again added to the sulfuric acid layer
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
for separation of an organic layer
CUSTOM
Type
CUSTOM
Details
The organic layers thus obtained
WASH
Type
WASH
Details
the combined organic layer was washed with water and saturated brine in that order
CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the organic layer by distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(NC(=O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 307 g
YIELD: CALCULATEDPERCENTYIELD 158.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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